molecular formula C6H3Cl2NO2 B026090 2,6-Dichloronicotinic acid CAS No. 38496-18-3

2,6-Dichloronicotinic acid

Cat. No. B026090
CAS RN: 38496-18-3
M. Wt: 192 g/mol
InChI Key: AJPKQSSFYHPYMH-UHFFFAOYSA-N
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Patent
US07273868B2

Procedure details

To a solution of diisopropylamine 3.76 g in tetrahydrofuran 25 ml is dropped at −78° C. n-butyllithium (23.2 ml). The mixture is stirred at 0° C. for 10 minutes and thereto is added 2,6-dichloropyridine 5.0 g in tetrahydrofuran 25 ml at −78° C. over a period of 20 minutes. The mixture is stirred at −78° C. for 3 hours. The reaction mixture is poured into powdered dry ice and is left at room temperature overnight. After removal of the solvent the residue is dissolved in a mixture of ethyl acetate and a 10% aqueous sodium hydroxide solution, and the water layer is separated and made acid with concentrated hydrochloric acid. The resulting colorless precipitate is filtered and washed with cold water to give 2,6-dichloronicotinic acid 4.50 g. mp 148-150° C., MS(ESI): 190(M−H)−
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[N:15]=1.[C:21](=[O:23])=[O:22]>O1CCCC1>[Cl:20][C:16]1[N:15]=[C:14]([Cl:13])[CH:19]=[CH:18][C:17]=1[C:21]([OH:23])=[O:22]

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
23.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at −78° C. for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
is left at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in a mixture of ethyl acetate
CUSTOM
Type
CUSTOM
Details
a 10% aqueous sodium hydroxide solution, and the water layer is separated
FILTRATION
Type
FILTRATION
Details
The resulting colorless precipitate is filtered
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.